4-Chloro-2,6-bis(trifluoromethyl)pyrimidine 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 779-86-2
VCID: VC11694611
InChI: InChI=1S/C6HClF6N2/c7-3-1-2(5(8,9)10)14-4(15-3)6(11,12)13/h1H
SMILES: C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F
Molecular Formula: C6HClF6N2
Molecular Weight: 250.53 g/mol

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine

CAS No.: 779-86-2

Cat. No.: VC11694611

Molecular Formula: C6HClF6N2

Molecular Weight: 250.53 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine - 779-86-2

Specification

CAS No. 779-86-2
Molecular Formula C6HClF6N2
Molecular Weight 250.53 g/mol
IUPAC Name 4-chloro-2,6-bis(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C6HClF6N2/c7-3-1-2(5(8,9)10)14-4(15-3)6(11,12)13/h1H
Standard InChI Key QPAXSFCARCIQEN-UHFFFAOYSA-N
SMILES C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern—chlorine at position 4 and trifluoromethyl groups at positions 2 and 6—confers distinct electronic and steric properties. The molecular formula is C6HClF6N2\text{C}_6\text{HClF}_6\text{N}_2, with an exact mass of 249.973 g/mol .

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC6HClF6N2\text{C}_6\text{HClF}_6\text{N}_2
Molecular Weight250.529 g/mol
Exact Mass249.973 g/mol
LogP3.1676
Polar Surface Area25.78 Ų

These attributes are critical for predicting its behavior in synthetic pathways and biological systems. For instance, the trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, which are advantageous in drug design .

Synthetic Methodologies

Cyclocondensation Strategies

A gram-scale synthesis route involves the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in a methanol/phosphoric acid (H3PO4\text{H}_3\text{PO}_4) mixture under reflux. This method yields 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives, which are subsequently chlorinated using phosphorus oxychloride (POCl3\text{POCl}_3) . The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group at position 4 is replaced by chlorine.

Representative Reaction Scheme:

  • Cyclocondensation:
    3-Aminoindazole+Ethyl trifluoroacetoacetateMeOH/H3PO4,Δ2-Trifluoromethylpyrimidoindazolone\text{3-Aminoindazole} + \text{Ethyl trifluoroacetoacetate} \xrightarrow{\text{MeOH/H}_3\text{PO}_4, \Delta} \text{2-Trifluoromethylpyrimidoindazolone}

  • Chlorination:
    2-Trifluoromethylpyrimidoindazolone+POCl3Δ4-Chloro-2,6-bis(trifluoromethyl)pyrimidine\text{2-Trifluoromethylpyrimidoindazolone} + \text{POCl}_3 \xrightarrow{\Delta} \text{4-Chloro-2,6-bis(trifluoromethyl)pyrimidine}

This two-step process achieves yields of 39–78%, depending on the substituents on the indazole precursor .

Patent Literature

Sumitomo Chemical Company’s patent (WO2010/134478) discloses an alternative synthesis route, though specific details remain proprietary. The patent emphasizes the compound’s utility as a precursor for functionalized pyrimidines, particularly in agrochemical applications .

Applications in Drug Discovery and Agrochemicals

Transcription Factor Inhibition

Structural analogs of this compound, such as 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide, exhibit potent inhibition of NF-κB and AP-1 transcription factors. These targets regulate proinflammatory cytokines like IL-2 and IL-8, implicating the compound’s derivatives in anti-inflammatory and immunosuppressive therapies .

Herbicide Intermediate

The related compound 2-chloro-4-(trifluoromethyl)pyridine is a key intermediate in herbicide synthesis. By analogy, 4-chloro-2,6-bis(trifluoromethyl)pyrimidine may serve a similar role, leveraging its halogen and trifluoromethyl groups for bioactivity .

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR: Peaks between δ 7.8–8.5 ppm correspond to aromatic protons on the pyrimidine ring.

  • 19F^{19}\text{F}-NMR: Signals near δ -60 ppm confirm trifluoromethyl groups .

  • Mass Spectrometry: A molecular ion peak at m/z 249.973 aligns with the exact mass .

Future Research Directions

Expanding Synthetic Utility

Exploring Suzuki-Miyaura cross-coupling reactions could diversify the compound’s substituents, enabling access to novel bioactive analogs. For example, introducing aryl or heteroaryl groups at position 4 may enhance binding affinity to therapeutic targets .

Environmental Impact Studies

Biodegradation and ecotoxicological profiles remain underexplored. Assessing persistence in soil and aquatic systems will inform safer handling protocols and regulatory compliance .

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